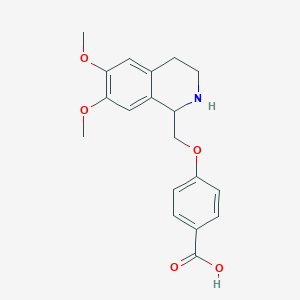

4-((6,7-二甲氧基-1,2,3,4-四氢异喹啉-1-基)甲氧基)苯甲酸

货号 B2572436

CAS 编号:

941984-64-1

分子量: 343.379

InChI 键: PKONRFQXBWXRRQ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-((6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoic acid” is a derivative of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . This compound is a heterocyclic building block . It is also referred to as heliamine . It is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization . This is a classical method of synthesis leading to the tetrahydroisoquinoline core .Molecular Structure Analysis

The molecular structure of this compound is derived from 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline . The empirical formula is C11H15NO2·HCl . The molecular weight is 229.70 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative . This derivative is then transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 260-265 °C (lit.) . It is soluble in 1N NaOH in methanol at a concentration of 25 mg/mL, forming a clear, colorless solution .科学研究应用

- 优先骨架:1,2,3,4-四氢异喹啉 (THIQ) 衍生物,包括该化合物,是设计新型生物活性分子的“优先骨架”。研究人员正在探索其作为抗炎药、抗病毒药、抗真菌药、抗癌药和帕金森病治疗剂的潜力 .

- 流感病毒抑制剂:已合成并评估了取代的 6,7-二羟基-1,2,3,4-四氢异喹啉衍生物作为有效的流感病毒聚合酶酸性 (PA) 核酸内切酶结构域抑制剂 .

- 该化合物属于一类对 sigma-2 受体具有高亲和力的结构。 这些配体是研究药理功能、肿瘤成像和癌症治疗的有价值工具 .

- 光学纯的 1,2,3,4-四氢异喹啉羧酸是合成天然产物和药物的必需构建模块。 研究人员越来越关注它们的应用 .

- 从毛喉花中分离出的 6,7-二羟基-1-甲基-1,2,3,4-四氢异喹啉-1,3-二羧酸,表现为外周 COMT 抑制剂。 它在帕金森病治疗中具有潜在应用 .

- 该化合物的合成涉及 Petasis 反应和 Pomeranz–Fritsch–Bobbitt 环化的组合。 研究人员不断探索这些合成方法的修饰和应用 .

药物化学与药物开发

Sigma-2 受体配体

抗菌特性

天然产物合成中的构建模块

儿茶酚-O-甲基转移酶 (COMT) 抑制

合成化学与方法

属性

IUPAC Name |

4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-23-17-9-13-7-8-20-16(15(13)10-18(17)24-2)11-25-14-5-3-12(4-6-14)19(21)22/h3-6,9-10,16,20H,7-8,11H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKONRFQXBWXRRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)COC3=CC=C(C=C3)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione](/img/structure/B2572355.png)

![N-(3-acetylphenyl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2572357.png)

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2572364.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2572370.png)

![1H-Indol-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2572371.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2572375.png)

![2-Chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2572376.png)